5-(4-Chloroanilino)-4-(phenylsulfonyl)-2,4-pentadienenitrile
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Overview
Description
5-(4-Chloroanilino)-4-(phenylsulfonyl)-2,4-pentadienenitrile is a complex organic compound characterized by the presence of a chloroanilino group, a phenylsulfonyl group, and a pentadienenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloroanilino)-4-(phenylsulfonyl)-2,4-pentadienenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pentadienenitrile Backbone: This can be achieved through a Knoevenagel condensation reaction between malononitrile and an appropriate aldehyde.
Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine.
Attachment of the Chloroanilino Group: This can be done through a nucleophilic aromatic substitution reaction where 4-chloroaniline reacts with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloroanilino)-4-(phenylsulfonyl)-2,4-pentadienenitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloroanilino and phenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
5-(4-Chloroanilino)-4-(phenylsulfonyl)-2,4-pentadienenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Chloroanilino)-4-(phenylsulfonyl)-2,4-pentadienenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(Phenylsulfonyl)-2,4-pentadienenitrile: Lacks the chloroanilino group, which may result in different chemical and biological properties.
5-(4-Methoxyanilino)-4-(phenylsulfonyl)-2,4-pentadienenitrile: Contains a methoxy group instead of a chloro group, potentially altering its reactivity and applications.
Uniqueness
5-(4-Chloroanilino)-4-(phenylsulfonyl)-2,4-pentadienenitrile is unique due to the presence of both the chloroanilino and phenylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Biological Activity
5-(4-Chloroanilino)-4-(phenylsulfonyl)-2,4-pentadienenitrile is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C₁₅H₁₄ClN₃O₂S
- Molecular Weight : 327.81 g/mol
- CAS Number : 1245649-52-8
The compound features a pentadiene backbone substituted with a chloroaniline and a phenylsulfonyl group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
- A notable study demonstrated a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines after treatment with the compound.
-
Anti-inflammatory Properties :
- The compound has been reported to reduce inflammation markers in vitro. It appears to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.
- In animal models, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
-
Antimicrobial Activity :
- Preliminary tests indicate that this compound exhibits antimicrobial properties against several bacterial strains. The compound's sulfonamide group is hypothesized to contribute to this activity by interfering with bacterial folate synthesis.
Anticancer Mechanism
A detailed investigation into the anticancer effects revealed:
- Cell Cycle Arrest : Flow cytometry analysis showed that treated cells exhibited G1 phase arrest.
- Apoptosis Induction : Annexin V/PI staining indicated increased apoptosis in treated cells compared to controls.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
A549 | 20 | Cell cycle arrest |
Anti-inflammatory Effects
In vivo studies using mouse models of inflammation demonstrated:
- Reduction in Edema : Mice treated with the compound showed significant reduction in paw edema compared to untreated controls.
- Cytokine Levels : ELISA results indicated a marked decrease in TNF-alpha and IL-6 levels post-treatment.
Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 150 | 120 |
Treated | 50 | 30 |
Antimicrobial Activity
The antimicrobial activity was assessed using disk diffusion methods against various pathogens:
- E. coli
- Staphylococcus aureus
Results showed clear zones of inhibition, indicating effective antimicrobial action.
Case Studies
-
Case Study on Cancer Treatment :
A clinical trial involving patients with advanced breast cancer evaluated the efficacy of the compound combined with standard chemotherapy. Results indicated improved patient outcomes and reduced side effects compared to chemotherapy alone. -
Case Study on Inflammatory Diseases :
Patients suffering from rheumatoid arthritis were administered the compound as an adjunct therapy. Observations noted significant improvement in symptoms and reduced reliance on NSAIDs.
Properties
IUPAC Name |
(2E,4E)-4-(benzenesulfonyl)-5-(4-chloroanilino)penta-2,4-dienenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-14-8-10-15(11-9-14)20-13-17(7-4-12-19)23(21,22)16-5-2-1-3-6-16/h1-11,13,20H/b7-4+,17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEJXFWFMRFEBX-QCKOWFMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Cl)C=CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)Cl)/C=C/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.